Chemical Structure and Molecular Weight of Olaparib Impurity 15: A Comprehensive Technical Guide
Chemical Structure and Molecular Weight of Olaparib Impurity 15: A Comprehensive Technical Guide
Executive Summary
Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent used primarily in the treatment of BRCA-mutated cancers[1]. During the synthesis, formulation, and long-term storage of the Olaparib Active Pharmaceutical Ingredient (API), various process-related impurities and degradation products can emerge[2]. Accurate structural elucidation of these impurities is a strict regulatory mandate under ICH Q3A(R2) and Q3B(R2) guidelines.
A significant challenge in pharmaceutical impurity profiling is the nomenclature variance among commercial reference standard suppliers. "Olaparib Impurity 15" is a prime example of this ambiguity, as the designation is used for two entirely distinct chemical structures depending on the vendor or catalog[3][4]. This whitepaper provides a definitive structural breakdown, mechanistic origins, and validated analytical methodologies for both compounds designated as Impurity 15.
Structural Elucidation: Resolving the Dual Identity of Impurity 15
Because non-compendial pharmaceutical reference standards are often cataloged sequentially by manufacturers rather than by standardized pharmacopeial monographs, "Impurity 15" refers to two primary structural variants in the industry:
Identity A: The Butyryl Analog (Process Impurity)
-
CAS Number: 2250243-17-3[3]
-
IUPAC Name: 4-(3-(4-butyrylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one[3]
-
Molecular Formula: C24H25FN4O3[3]
-
Molecular Weight: 436.48 g/mol [3]
-
Structural Divergence: Olaparib contains a cyclopropanecarbonyl group attached to a piperazine ring. In this impurity, the cyclopropyl ring is replaced by a linear butyryl chain.
Identity B: The Isobenzofuranone Analog (Degradation Product / Isomeric Variant)
-
CAS Numbers: 2905341-99-1 (Z-Isomer), 2905341-98-0 (E-Isomer), 1830366-25-0 (Unspecified stereochemistry)
-
IUPAC Name: 3-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzylidene)isobenzofuran-1(3H)-one[5][6]
-
Molecular Formula: C24H21FN2O4[7]
-
Molecular Weight: 420.43 g/mol [7]
-
Structural Divergence: This impurity lacks the characteristic phthalazinone ring of Olaparib. Instead, it features an isobenzofuran-1(3H)-one core[6].
Quantitative Data Summary
To facilitate rapid identification during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the exact mass and structural properties are summarized below:
| Property | Olaparib (API) | Impurity 15 (Identity A) | Impurity 15 (Identity B) |
| CAS Number | 763113-22-0[] | 2250243-17-3[3] | 2905341-99-1 (Z-Isomer)[7] |
| Molecular Formula | C24H23FN4O3[] | C24H25FN4O3[3] | C24H21FN2O4[7] |
| Molecular Weight | 434.46 g/mol [] | 436.48 g/mol [3] | 420.43 g/mol [7] |
| Core Structural Difference | Standard API | Butyryl chain replaces cyclopropyl | Isobenzofuranone replaces phthalazinone |
| Origin Type | N/A | Process-related (Raw material) | Process-related / Degradation |
Mechanistic Origins and Causality in Synthesis
Understanding the causality behind the formation of these impurities is critical for implementing Quality by Design (QbD) principles in API manufacturing.
-
Formation of Identity A (Butyryl Analog): The final stages of Olaparib synthesis involve the acylation of a piperazine intermediate using cyclopropanecarbonyl chloride. Causality: If the cyclopropanecarbonyl chloride starting material contains butyryl chloride as a synthetic byproduct or contaminant, a parallel acylation reaction occurs, yielding the butyryl analog (Identity A).
-
Formation of Identity B (Isobenzofuranone Analog): The phthalazinone core of Olaparib is typically formed by reacting an isobenzofuran-1(3H)-one (phthalide) derivative with hydrazine hydrate. Causality: If this cyclization is incomplete, the unreacted isobenzofuranone intermediate remains in the product matrix. Furthermore, under extreme stress conditions (e.g., forced degradation), the phthalazinone ring can undergo hydrolytic ring-opening and recyclization back to the isobenzofuranone[1].
Synthetic and degradative pathways forming the two variants of Olaparib Impurity 15.
Analytical Methodologies for Detection & Quantification
Because Impurity 15 (Identity A) differs from the API by only ~2 Da (436.48 vs 434.46), and Impurity 15 (Identity B) lacks the nitrogen-rich phthalazinone ring, standard HPLC-UV methods may suffer from co-elution or differing UV response factors. A self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required to ensure unambiguous identification and quantification[2].
Step-by-Step LC-HRMS Protocol
Objective: Baseline separation and mass-accurate quantification of Olaparib and its Impurity 15 variants.
Step 1: Sample Preparation & Self-Validation
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
API Extraction: Dissolve 10 mg of Olaparib API in 10 mL of diluent (1 mg/mL). Sonicate for 10 minutes at 25°C to ensure complete dissolution.
-
Spiking (Self-Validation): Prepare a control sample spiked with 0.15% (w/w) of Impurity 15 reference standards (both Identity A and B). Causality: This internal spiking establishes exact retention time (RT) markers and validates the limit of quantification (LOQ) against matrix effects.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size). Causality: The sub-2-micron particles provide the high theoretical plate count needed to separate the structurally similar butyryl analog from the parent API.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp to 60% B
-
15-18 min: Ramp to 95% B (Column wash)
-
18-22 min: 5% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min at a Column Temperature of 40°C.
Step 3: Mass Spectrometry Detection (HRMS)
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Parameters: Capillary voltage 3.0 kV, desolvation temperature 350°C.
-
Mass Range: m/z 100 to 1000.
-
Target Ions [M+H]+:
-
Olaparib: m/z 435.18
-
Impurity 15 (Identity A): m/z 437.20
-
Impurity 15 (Identity B): m/z 421.15
-
Step 4: Data Analysis & Acceptance Criteria
-
Extract ion chromatograms (EIC) using a narrow mass tolerance (± 5 ppm).
-
Ensure the resolution ( Rs ) between Olaparib and Impurity 15 (Identity A) is ≥1.5 .
Step-by-step LC-HRMS workflow for isolating and quantifying Olaparib impurities.
Toxicological and Regulatory Implications
Under ICH M7 guidelines, any impurity present at levels exceeding the qualification threshold (typically 0.15% for standard dosing) must be evaluated for mutagenic potential.
-
Identity A: The substitution of a cyclopropyl group with a butyryl group does not introduce any novel structural alerts for mutagenicity (e.g., it is not a nitrosamine or alkylating agent). It is generally treated as an ordinary non-mutagenic process impurity.
-
Identity B: The isobenzofuranone ring is a common structural motif and lacks specific structural alerts for genotoxicity. However, its presence indicates a failure in the cyclization step or API degradation, which can impact the overall potency and stability profile of the drug product[1].
References
-
Guidechem. "Olaparib Impurity 15 (Z-Isomer) 2905341-99-1". 7
-
Veeprho. "Olaparib Impurity 15 | CAS 2250243-17-3". 3
-
Aquigen Bio Sciences. "Olaparib Impurity 15 (E-Isomer) | CAS No: 2905341-98-0". 5
-
FDA AccessData. "Center for Drug Evaluation and Research: Application Number 206162Orig1s000 (Chemistry Review)". 1
-
SynThink Chemicals. "Olaparib EP Impurities & USP Related Compounds". 2
-
SynZeal. "Olaparib Impurity 15 (Z-Isomer) | 2905341-99-1".6
-
Simson Pharma. "Olaparib Impurity 15 | CAS 1830366-25-0".
-
BOC Sciences. "Olaparib and Impurities".
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. Olaparib Impurities | SynZeal [synzeal.com]
- 5. Olaparib Impurity 15 (E-Isomer) | CAS No: 2905341-98-0 [aquigenbio.com]
- 6. Olaparib Impurity 15 (Z-Isomer) | 2905341-99-1 | SynZeal [synzeal.com]
- 7. Page loading... [wap.guidechem.com]
